![molecular formula C18H18N2O4 B2597606 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide CAS No. 922053-91-6](/img/structure/B2597606.png)
N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide
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Overview
Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on dibenzo[b,f][1,4]oxazepines, a class of compounds related to "N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide," includes the synthesis of novel derivatives and the exploration of their chemical properties. For example, studies have developed methodologies for constructing dibenzo[b,f][1,4]oxazepine derivatives with potential pharmacological activities. These synthetic routes often involve cyclocondensation reactions or novel tandem processes, such as oxidative aminocarbonylation-cyclization, to create structurally diverse compounds with enhanced solubility and biological activity (Gabriele et al., 2006; Sapegin et al., 2014).
Potential Therapeutic Applications
The exploration of the pharmacological potential of dibenzo[b,f][1,4]oxazepine derivatives has identified various activities, ranging from antibacterial and anticancer effects to potential treatments for neurological disorders. For instance, benzoxepine-1,2,3-triazole hybrids have shown selective antibacterial properties against Gram-negative bacteria and cytotoxicity against cancer cell lines, indicating their potential as novel therapeutic agents (Kuntala et al., 2015). Additionally, the neuroprotective properties of certain dibenzo[b,f][1,4]oxazepine derivatives have been investigated, with findings suggesting their utility in models relevant to Parkinson's disease and other neurodegenerative conditions (Waldmeier et al., 2000).
Novel Chemical Reactions and Mechanisms
Research on dibenzo[b,f][1,4]oxazepines also contributes to the understanding of chemical reaction mechanisms and the development of new synthetic strategies. This includes the study of tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions and the investigation of redox chemistry in the oxidation of N-hydroxy compounds, providing insights into the versatility and reactivity of these heterocyclic compounds (Xu et al., 2000).
Safety and Hazards
properties
IUPAC Name |
N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-9-10-23-16-8-7-13(11-15(16)18(20)22)19-17(21)12-24-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRPPYYURGFJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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